2-Phenyl-4-nitroanisol

Organic Synthesis Process Chemistry Aromatic Functionalization

Researchers face synthetic route failure when substituting simpler analogs like 4-nitroanisole or 2-phenylanisole, which lack the essential ortho-phenyl/para-nitro pairing that governs regioselectivity. 2-Phenyl-4-nitroanisol eliminates this risk by providing two orthogonal handles-reducible nitro and demethylatable methoxy-on a biphenyl core for sequential derivatization. - Documented photoreactivity follows nitroanisole pathways, enabling predictable photochemical screening and methodology development. - Available at >95% purity with full NMR reference standards, supporting rigorous characterization for pharmaceutical documentation. - Multi-supplier kilogram-scale availability with quantitative one-step synthetic benchmark data allows accurate in-house vs. procurement cost modeling.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 15854-75-8
Cat. No. B096477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-nitroanisol
CAS15854-75-8
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2
InChIInChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyDFVBQSMLKLCRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-nitroanisol Specifications & Classification


2-Phenyl-4-nitroanisol (CAS 15854-75-8; synonyms: 2-Methoxy-5-nitro-1,1′-biphenyl, 1-methoxy-4-nitro-2-phenylbenzene; molecular formula C13H11NO3; molecular weight 229.23 g/mol) is a nitro-substituted biphenyl methoxy derivative containing a methoxy group at C1, a phenyl substituent at C2, and a nitro group at C4 [1]. The compound appears as a yellow solid with a melting point of 114–117 °C (lit.) and is commercially available in purity grades ranging from 95% to 98+% from multiple specialty chemical suppliers . It serves primarily as a versatile building block in organic synthesis for pharmaceutical intermediates, agrochemicals, and functional materials [2].

Nitro-methoxy biphenyl building block for organic synthesis
Solid-state identity verification via sharp melting point
Multi-source procurement with documented purity grades
Dual reactive handles (nitro and methoxy) for sequential derivatization

Why Analogs Cannot Replace 2-Phenyl-4-nitroanisol


Substitution with simpler in-class analogs such as 4-nitroanisole (lacks the ortho-phenyl group) or 2-phenylanisole (lacks the para-nitro group) fundamentally alters reactivity, regioselectivity, and downstream product profiles . The unique 2-phenyl-4-nitro substitution pattern creates a distinct electronic environment where the methoxy group adopts a sterically constrained conformation perpendicular to the ring plane, significantly affecting nucleophilic aromatic substitution kinetics and photochemical behavior compared to mono-substituted analogs [1]. In photoreactions with cyanide ion, 2-phenyl-4-nitroanisol follows the mechanistic pathway characteristic of nitroanisoles rather than nitrobiphenyls lacking a methoxy substituent, demonstrating that both functional groups are essential for predictable reactivity [2]. Procurement of incorrect analogs without both the ortho-phenyl and para-nitro substituents introduces synthetic route failure risk and necessitates costly revalidation.

4-Nitroanisole substitution
Missing ortho-phenyl group may shift nucleophilic aromatic substitution kinetics and regioselectivity
2-Phenylanisole substitution
Absence of para-nitro group alters photoreaction pathway, introducing by-product risk

Quantitative Evidence for 2-Phenyl-4-nitroanisol Selection


One-Step Synthesis Efficiency

2-Phenyl-4-nitroanisol can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, compared to traditional multi-step nitration-Friedel-Crafts sequences that typically yield below 70% for similar biphenyl nitroethers [1]. This represents a ≥30% yield advantage over conventional Williamson-type ether syntheses for aromatic nitroethers, which suffer from by-product formation and handling of strongly basic materials [2].

Synthesis Efficiency
Cross-study comparable
≥30% yield improvement
Reported one-step quantitative yield vs. multi-step Williamson
Adapted Vilsmeier conditions
Organic Synthesis Process Chemistry Aromatic Functionalization

Complete NMR, IR, and Raman Spectral Dataset

A comprehensive spectroscopic characterization package is available for 2-Phenyl-4-nitroanisol, including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectral data with detailed peak assignments [1]. In contrast, many structurally similar substituted anisoles (e.g., 2-methyl-4-nitroanisole, 2-chloro-4-nitroanisole) have only partial NMR characterization available in the literature, with ¹⁵N and ¹⁷O NMR data limited to a subset of derivatives [2].

Spectral Dataset
Cross-study comparable
Full ¹H, ²H, ¹³C NMR + IR + Raman
Supports definitive identity confirmation and impurity profiling
Partial data for common analogs may increase QC risk
Analytical Chemistry Quality Control Spectroscopy

Predictable Photochemical Cyanation Pathway

Under irradiation in the presence of cyanide ion, 2-phenyl-4-nitroanisol (2-methoxy-5-nitrobiphenyl) follows the photoreaction pattern characteristic of nitroanisoles rather than that of nitrobiphenyls lacking a methoxy substituent [1]. This mechanistic distinction is critical: nitrobiphenyls without the methoxy group exhibit different photoproduct distributions. The substituent on the phenyl ring influences both reaction rate and product type during photolysis .

Photoreaction Pathway
Class-level inference
Follows nitroanisole-type mechanism with CN⁻
Predictable photoproduct profile reduces by-product risk
Pathway verified against nitrobiphenyls lacking methoxy
Photochemistry Mechanistic Studies Aromatic Substitution

Multi-Supplier Availability with Documented Purity

2-Phenyl-4-nitroanisol is available from multiple verified suppliers (AromSyn, Hoffman Fine Chemicals, Leyan, Synblock, Santa Cruz Biotechnology) in purity grades of 95%, 95-<97%, 98%, and NLT 98%, with batch-specific Certificates of Analysis (COA) and structural confirmation data (NMR, HPLC, LC-MS) provided upon request . Supply scale ranges from research quantities (50 mg–100 g) to bulk kilogram production with custom synthesis options . This multi-sourced availability contrasts with more specialized substituted nitroanisoles that may have single-supplier dependency.

Supplier Availability
Data to verify
≥5 suppliers; 95–98+% purity
Multi-source procurement may mitigate supply risk
Verify current COA and lead time with each supplier
Supply Chain Procurement Scale-up

Melting Point as Identity and Purity Indicator

2-Phenyl-4-nitroanisol exhibits a sharp, well-defined melting point of 114–117 °C (lit.) as reported by Hoffman Fine Chemicals . This narrow melting range provides a simple, low-cost identity verification check upon receipt. In contrast, liquid nitroanisole analogs (e.g., 4-nitroanisole, mp 51–53 °C; 2-nitroanisole, mp 9–12 °C) lack this convenient solid-state QC attribute [1].

Melting Point QC
Class-level inference
mp 114–117 °C, solid
Sharp melting point enables rapid incoming identity check
Solid state facilitates handling vs. liquid nitroanisole analogs
Physical Characterization Quality Control Identity Testing

Application Scenarios for 2-Phenyl-4-nitroanisol


Pharmaceutical Intermediate Synthesis

The combination of nitro (reducible to amine) and methoxy (demethylatable to phenol) groups on the biphenyl core provides two orthogonal reactive handles for sequential derivatization. This makes 2-Phenyl-4-nitroanisol an ideal intermediate for constructing nitrogen-containing biphenyl pharmacophores [1]. The availability of complete NMR spectral reference data [2] ensures that synthesized intermediates can be rigorously characterized against published standards, supporting regulatory documentation for pharmaceutical development.

Photo-Mediated Synthetic Methodology

The established photoreactivity profile of 2-Phenyl-4-nitroanisol, which follows nitroanisole-type pathways rather than nitrobiphenyl-type pathways [1], makes it a reproducible substrate for developing light-driven aromatic substitution methodologies. Researchers can reliably predict photoproduct outcomes based on the documented substituent effects [2], reducing experimental variability in photochemical reaction screening.

Agrochemical Intermediate Production

The multi-supplier availability of 2-Phenyl-4-nitroanisol at kilogram scale with documented purity grades [1] supports process development and pilot-scale production of agrochemical active ingredients. The quantitative one-step synthetic protocol [2] provides a reference benchmark for process chemists evaluating in-house synthesis versus external procurement, enabling cost-modeling based on documented yield data.

Liquid Crystal and NLO Material Precursors

The biphenyl core with electron-donating (methoxy) and electron-withdrawing (nitro) substituents creates a push-pull electronic system suitable for nonlinear optical (NLO) materials and liquid crystal display (LCD) intermediates [1]. The solid physical state and distinct melting point [2] facilitate purification and handling during materials synthesis workflows compared to liquid nitroaromatic precursors.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
Orthogonal nitro and methoxy reactivity
Intermediate characterization against published NMR reference data
Photo-Mediated Synthetic Methodology
Predictable nitroanisole-type photoreactivity
Substituent effect consistency in photoproduct outcomes
Agrochemical Intermediate Production
Multi-source availability with documented purity
Yield benchmarking via one-step synthetic protocol
Liquid Crystal and NLO Material Precursors
Push-pull electronic system (OMe donor, NO₂ acceptor)
Solid-state handling and purification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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